molecular formula C17H18FN5O B2555493 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034363-75-0

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone

Katalognummer B2555493
CAS-Nummer: 2034363-75-0
Molekulargewicht: 327.363
InChI-Schlüssel: UXEALWMMVLCVKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone” is a chemical compound with the molecular formula C17H18FN5O. It’s part of a class of compounds known as cyclopenta[b]pyridines .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The resulting alkenes are involved in the Stork alkylation with enamine .


Physical And Chemical Properties Analysis

The compound is a colorless oil . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been reported .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Compounds with pyridazinone cores and substitutions similar to the query compound have been synthesized and characterized for their structural and chemical properties. The synthesis processes often involve condensation reactions, cycloalkylation, and nucleophilic substitution reactions to create novel derivatives with potential biological activities (Gaby et al., 2003).

Pharmacological Evaluation

  • Novel Mannich bases of arylpyridazinones, which share structural motifs with the query compound, have been prepared and examined for analgesic and anti-inflammatory activities. Some derivatives showed promising activity, suggesting potential therapeutic applications (Gökçe et al., 2005).
  • Pyridazinone derivatives have also been evaluated as TRPV4 antagonists for pain treatment, indicating a role in modulating pain pathways and potential utility in managing conditions like mechanical hyperalgesia (Tsuno et al., 2017).

Antimicrobial Activity

  • The synthesis and evaluation of new pyridine derivatives, including those with structures analogous to the compound of interest, have demonstrated variable antimicrobial activity, indicating potential as leads for developing new antimicrobial agents (Patel et al., 2011).

Anticonvulsant Agents

  • Derivatives designed around the pyridazinone framework have shown efficacy as sodium channel blockers and anticonvulsant agents, underscoring the versatility of this chemical scaffold in addressing neurological disorders (Malik & Khan, 2014).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have been disclosed as Bcl-xL protein inhibitors for use as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .

Zukünftige Richtungen

The high practical importance of cyclopenta[b]pyridine derivatives and the promise of domino reactions for organic synthesis suggest potential future directions for research . Further studies could explore its potential applications in the treatment of diseases such as cancer and autoimmune diseases .

Eigenschaften

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-14-8-13(10-19-11-14)17(24)23-6-4-22(5-7-23)16-9-12-2-1-3-15(12)20-21-16/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEALWMMVLCVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.